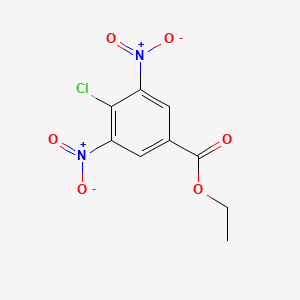

4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3,5-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has an average mass of 246.561 Da and a monoisotopic mass of 245.967957 Da .

Synthesis Analysis

The synthesis of 3,5-dinitrobenzoic acid, a related compound, is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dinitrobenzoic acid consists of a benzene ring substituted with a chlorine atom and two nitro groups, along with a carboxylic acid group .Chemical Reactions Analysis

3,5-Dinitrobenzoic acid finds use in the identification of various organic substances, especially alcohols, by derivatization . For such an analysis, the substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid in order to form a derivative .Physical And Chemical Properties Analysis

4-Chloro-3,5-dinitrobenzoic acid has an average mass of 246.561 Da and a monoisotopic mass of 245.967957 Da . A related compound, 3,5-Dinitrobenzoic acid, is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) .科学的研究の応用

4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%, has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in reactions such as the Friedel-Crafts acylation, and as a precursor for the synthesis of other compounds. It is also used in the synthesis of dyes, in the synthesis of pharmaceuticals, and as a corrosion inhibitor. In addition, it is used in the synthesis of polymers and to study the properties of polymers.

作用機序

Target of Action

Ethyl 4-chloro-3,5-dinitrobenzoate, also known as 4-Chloro-3,5-dinitro-benzoic acid ethyl ester, is a chemical compound with a complex structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the nitro groups and the ester group make dihedral angles with the benzene ring . This structural configuration may influence its interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that the compound forms charge transfer spectra with n-alkane solutions

Result of Action

It’s known that the compound exhibits antifungal activity against certain strains of candida . This suggests that it may have a significant impact at the molecular and cellular levels.

実験室実験の利点と制限

The main advantage of using 4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%, in laboratory experiments is that it is relatively easy to obtain and is relatively inexpensive. Additionally, the compound is highly reactive and can be used in a wide range of reactions. However, the compound is toxic and should be handled with care. In addition, the compound is volatile and can be difficult to work with.

将来の方向性

There are a number of future directions that can be taken with 4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, more research could be conducted to explore the potential applications of the compound in other areas, such as the synthesis of pharmaceuticals or the synthesis of polymers. Finally, further research could be conducted to better understand the mechanism of action of the compound.

合成法

4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%, can be synthesized through a two-step process. First, 4-chlorobenzoic acid is reacted with ethyl nitrite in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester. The reaction is typically carried out at a temperature of 80-100°C. Second, the ethyl ester is reacted with a mixture of nitric acid and sulfuric acid to form the nitrated product. This reaction is usually carried out at a temperature of 120-140°C. The final product is then purified by recrystallization to obtain a 97% pure product.

Safety and Hazards

While specific safety and hazards information for 4-Chloro-3,5-dinitro-benzoic acid ethyl ester is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

特性

IUPAC Name |

ethyl 4-chloro-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O6/c1-2-18-9(13)5-3-6(11(14)15)8(10)7(4-5)12(16)17/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDCWOUEWGAPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)